4-Amino-5-heptyl-3-mercapto-1,2,4-triazole
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Overview
Description
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole is an organic compound with the molecular formula C9H18N4S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring substituted with an amino group, a heptyl chain, and a mercapto group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The general reaction can be represented as follows: [ \text{2 SC(NH}_2\text{)}_2 + 3 \text{N}_2\text{H}_4 \rightarrow \text{SC}_2\text{N}_3\text{H(NH}_2\text{)(N}_2\text{H}_3\text{)} + 4 \text{NH}_3 + \text{H}_2\text{S} ] This reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative .
Industrial Production Methods: Industrial production of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys
Mechanism of Action
The mechanism of action of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The amino and mercapto groups allow it to form strong bonds with metal surfaces, making it an effective corrosion inhibitor. Additionally, its triazole ring can interact with biological molecules, potentially inhibiting enzyme activity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Known for its use in detecting aldehydes.
3-Amino-5-mercapto-1,2,4-triazole: Recognized for its corrosion inhibition properties.
Uniqueness: 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole stands out due to its heptyl chain, which enhances its hydrophobicity and adsorption properties on metal surfaces, making it a superior corrosion inhibitor compared to its analogs .
Properties
CAS No. |
56240-89-2 |
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Molecular Formula |
C9H18N4S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
4-amino-3-heptyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H18N4S/c1-2-3-4-5-6-7-8-11-12-9(14)13(8)10/h2-7,10H2,1H3,(H,12,14) |
InChI Key |
GRJSUUQGUUSSON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NNC(=S)N1N |
Origin of Product |
United States |
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